Cas no 915920-61-5 (N-(2-Fluorobenzyl)-3-pentanamine hydrobromide)
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide Chemical and Physical Properties
Names and Identifiers
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- 1609406-61-2
- 915920-61-5
- N-(2-fluorobenzyl)-3-pentanamine hydrobromide
- N-(2-Fluorobenzyl)pentan-3-amine hydrobromide
- AKOS030254024
- MFCD13186553
- [(2-FLUOROPHENYL)METHYL](PENTAN-3-YL)AMINE HYDROBROMIDE
- N-(2-Fluorobenzyl)pentan-3-aminehydrobromide
- N-[(2-fluorophenyl)methyl]pentan-3-amine;hydrobromide
- Benzenemethanamine, N-(1-ethylpropyl)-2-fluoro-
- N-(2-Fluorobenzyl)-3-pentanamine hydrobromide
-
- Inchi: 1S/C12H18FN.BrH/c1-3-11(4-2)14-9-10-7-5-6-8-12(10)13;/h5-8,11,14H,3-4,9H2,1-2H3;1H
- InChI Key: GPKWWOXXGPFAJK-UHFFFAOYSA-N
- SMILES: Br.FC1C=CC=CC=1CNC(CC)CC
Computed Properties
- Exact Mass: 275.06849g/mol
- Monoisotopic Mass: 275.06849g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 5
- Complexity: 145
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 12Ų
Experimental Properties
- Density: 0.968±0.06 g/cm3(Predicted)
- Boiling Point: 247.5±15.0 °C(Predicted)
- pka: 9.26±0.29(Predicted)
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F601383-50mg |
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide |
915920-61-5 | 50mg |
$ 50.00 | 2022-06-02 | ||
| TRC | F601383-100mg |
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide |
915920-61-5 | 100mg |
$ 65.00 | 2022-06-02 | ||
| TRC | F601383-500mg |
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide |
915920-61-5 | 500mg |
$ 80.00 | 2022-06-02 | ||
| Enamine | EN300-168658-1g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 1g |
$271.0 | 2023-09-20 | ||
| Enamine | EN300-168658-5g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 5g |
$783.0 | 2023-09-20 | ||
| Enamine | EN300-168658-10g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 10g |
$1163.0 | 2023-09-20 | ||
| Enamine | EN300-168658-0.05g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 0.05g |
$227.0 | 2023-09-20 | ||
| Enamine | EN300-168658-0.1g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 0.1g |
$238.0 | 2023-09-20 | ||
| Enamine | EN300-168658-0.25g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 0.25g |
$249.0 | 2023-09-20 | ||
| Enamine | EN300-168658-0.5g |
[(2-fluorophenyl)methyl](pentan-3-yl)amine |
915920-61-5 | 0.5g |
$260.0 | 2023-09-20 |
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide Related Literature
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
-
Michael Kappl,Paul M. Young,Daniela Traini,Sanyog Jain RSC Adv., 2016,6, 25789-25798
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on N-(2-Fluorobenzyl)-3-pentanamine hydrobromide
Introduction to N-(2-Fluorobenzyl)-3-pentanamine Hydrobromide (CAS No. 915920-61-5)
N-(2-Fluorobenzyl)-3-pentanamine hydrobromide, identified by its CAS number 915920-61-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound has garnered attention due to its structural uniqueness and its potential applications in the development of novel therapeutic agents. The presence of a fluorobenzyl moiety and a primary amine group in the pentanamine backbone imparts distinct chemical properties that make it a valuable intermediate in synthetic chemistry.
The fluorobenzyl group, characterized by its electron-withdrawing effect and aromatic stability, plays a crucial role in modulating the reactivity and binding affinity of the molecule. This feature is particularly advantageous in medicinal chemistry, where fluorine substitution often enhances metabolic stability and pharmacokinetic profiles of drug candidates. The 3-pentanamine moiety, on the other hand, provides a flexible alkyl chain that can be further functionalized to achieve specific biological activities. The hydrobromide salt form of this compound enhances its solubility in aqueous media, making it more suitable for pharmaceutical formulations and in vitro studies.
In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting various biological pathways. N-(2-Fluorobenzyl)-3-pentanamine hydrobromide has been explored as a key intermediate in the synthesis of molecules that interact with enzymes and receptors involved in cancer, inflammation, and neurodegenerative diseases. For instance, studies have demonstrated its utility in generating derivatives that exhibit inhibitory effects on kinases and other therapeutic targets. The ability to modify the pentanamine backbone allows for the creation of libraries of compounds with tailored properties, facilitating high-throughput screening and lead optimization.
The incorporation of fluorine into pharmaceutical compounds is well-documented for its ability to improve pharmacological properties. The 2-fluorobenzyl group in N-(2-Fluorobenzyl)-3-pentanamine hydrobromide contributes to this phenomenon by enhancing lipophilicity and reducing susceptibility to metabolic degradation. This characteristic is particularly relevant in the context of drug design, where optimizing pharmacokinetic parameters is essential for achieving desired therapeutic outcomes. Furthermore, the primary amine functionality provides a site for further derivatization, enabling the synthesis of more complex structures with enhanced biological activity.
The synthesis of N-(2-Fluorobenzyl)-3-pentanamine hydrobromide involves multi-step organic transformations that highlight the compound's synthetic versatility. Key steps include the formation of the C-N bond between the pentanamine and fluorobenzyl groups, followed by salt formation with hydrobromic acid. Advanced synthetic methodologies, such as transition-metal-catalyzed cross-coupling reactions, have been employed to achieve high yields and purity. These techniques are critical in ensuring that the final product meets stringent pharmaceutical standards.
Ongoing research continues to uncover new applications for N-(2-Fluorobenzyl)-3-pentanamine hydrobromide. For example, studies are exploring its potential as a precursor for radiolabeled probes used in diagnostic imaging. The stability and reactivity of this compound make it an ideal candidate for conjugation with radioisotopes, enabling precise targeting of biological markers in disease detection. Additionally, its role as a building block in peptidomimetics is being investigated, with the aim of developing novel therapeutic strategies that mimic natural bioactive peptides while offering improved pharmacological profiles.
The chemical properties of N-(2-Fluorobenzyl)-3-pentanamine hydrobromide, particularly its solubility and reactivity, make it a valuable asset in both academic research and industrial applications. Its ability to serve as a versatile intermediate allows chemists to explore diverse chemical spaces, leading to the discovery of new drugs with improved efficacy and safety profiles. As our understanding of molecular interactions continues to evolve, compounds like N-(2-Fluorobenzyl strong >)-< strong >3-pentanamine hydrobromide strong >will undoubtedly play a pivotal role in shaping the future of pharmaceutical innovation.
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